

Application Notes and Protocols for the NMR Analysis of Chaetoviridin A

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Compound of Interest

Compound Name: *Chaetoviridin A*

Cat. No.: *B1236777*

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These application notes provide a comprehensive guide to the Nuclear Magnetic Resonance (NMR) analysis of **Chaetoviridin A**, a bioactive azaphilone fungal metabolite. The document includes detailed experimental protocols, tabulated NMR data for reference, and visualizations of the compound's structure, analytical workflow, and its inhibitory effect on the NF-κB signaling pathway.

Introduction

Chaetoviridin A is a chlorinated azaphilone isolated from various species of the fungus *Chaetomium*, including *Chaetomium globosum*.^[1] This natural product has garnered significant interest due to its potent biological activities, including antifungal and cytotoxic properties.^[2] Structurally, **Chaetoviridin A** possesses a complex polyketide-derived scaffold, making NMR spectroscopy an indispensable tool for its identification and characterization. This document outlines the methodologies for the comprehensive NMR analysis of **Chaetoviridin A**, aiding in its unambiguous structure elucidation and providing a foundation for further research and development.

Data Presentation: NMR Spectroscopic Data of Chaetoviridin A

The following tables summarize the ^1H and ^{13}C NMR chemical shift assignments for **Chaetoviridin A**, recorded in CDCl_3 . This data is crucial for the verification of the compound's identity in isolated samples.

Table 1: ^1H NMR Data of **Chaetoviridin A** (in CDCl_3)

Position	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
4	7.18	s	
7	6.22	d	9.6
8	7.66	d	9.6
10	6.88	s	
1'-Me	1.83	s	
3'-Me	1.13	d	6.6
4'	3.99	q	6.6
4'-Me	1.25	d	7.2
5'	4.29	q	7.2
5'-Me	1.21	d	6.0
1''	6.22	d	15.6
2''	6.74	dd	15.6, 8.4
3''	2.30	m	
3''-Me	1.10	d	6.6
4''	1.55	m	
5''	0.95	t	7.2

Data sourced from Zhang et al., 2021.

Table 2: ^{13}C NMR Data of **Chaetoviridin A** (in CDCl_3)

Position	Chemical Shift (δ) ppm
1	163.7
3	157.0
3a	103.1
4	111.9
5	145.4
6	181.5
7	123.0
8	141.5
8a	100.0
9	111.4
9a	168.8
10	119.1
1'	201.8
1'-Me	14.8
2'	46.2
3'	72.9
3'-Me	10.2
4'	15.2
5'	19.8
1''	125.7
2''	149.3
3''	34.2
3''-Me	19.5

4"	29.5
5"	11.4

Data sourced from Zhang et al., 2021.

Experimental Protocols

Sample Preparation for NMR Analysis

A standardized protocol for the preparation of **Chaetoviridin A** samples is critical for obtaining high-quality and reproducible NMR spectra.

Materials:

- Purified **Chaetoviridin A** (as a solid or oil)
- Deuterated chloroform (CDCl_3) with 0.03% v/v tetramethylsilane (TMS)
- 5 mm NMR tubes
- Pipettes and vials

Procedure:

- Accurately weigh approximately 5-10 mg of purified **Chaetoviridin A** into a clean, dry vial.
- Add approximately 0.6 mL of CDCl_3 containing TMS to the vial.
- Gently vortex or sonicate the sample until the **Chaetoviridin A** is completely dissolved.
- Transfer the solution into a 5 mm NMR tube using a pipette.
- Ensure the sample height in the NMR tube is sufficient for the instrument's detector (typically around 4-5 cm).
- Cap the NMR tube and carefully wipe the outside to remove any dust or fingerprints.
- The sample is now ready for NMR analysis.

NMR Data Acquisition

The following parameters are recommended for the acquisition of a comprehensive set of NMR data for the structural elucidation of **Chaetoviridin A**. Experiments should be performed on a spectrometer with a proton frequency of 500 MHz or higher for optimal resolution.

- ^1H NMR:
 - Pulse Program: Standard single-pulse (zg30)
 - Solvent: CDCl_3
 - Temperature: 298 K
 - Spectral Width: 12-16 ppm
 - Acquisition Time: ~3 seconds
 - Relaxation Delay: 2 seconds
 - Number of Scans: 16-64 (depending on sample concentration)
- ^{13}C NMR:
 - Pulse Program: Proton-decoupled single-pulse (zgpg30)
 - Solvent: CDCl_3
 - Temperature: 298 K
 - Spectral Width: 200-240 ppm
 - Acquisition Time: ~1 second
 - Relaxation Delay: 2 seconds
 - Number of Scans: 1024-4096 (or more for dilute samples)
- 2D NMR Experiments:

- COSY (Correlation Spectroscopy): To identify ^1H - ^1H spin-spin coupling networks.
- HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ^1H and ^{13}C atoms.
- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ^1H and ^{13}C atoms, which is crucial for establishing the carbon skeleton.
- NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and aid in stereochemical assignments.

Data Processing and Analysis

The raw NMR data should be processed using appropriate software (e.g., MestReNova, TopSpin, VnmrJ).

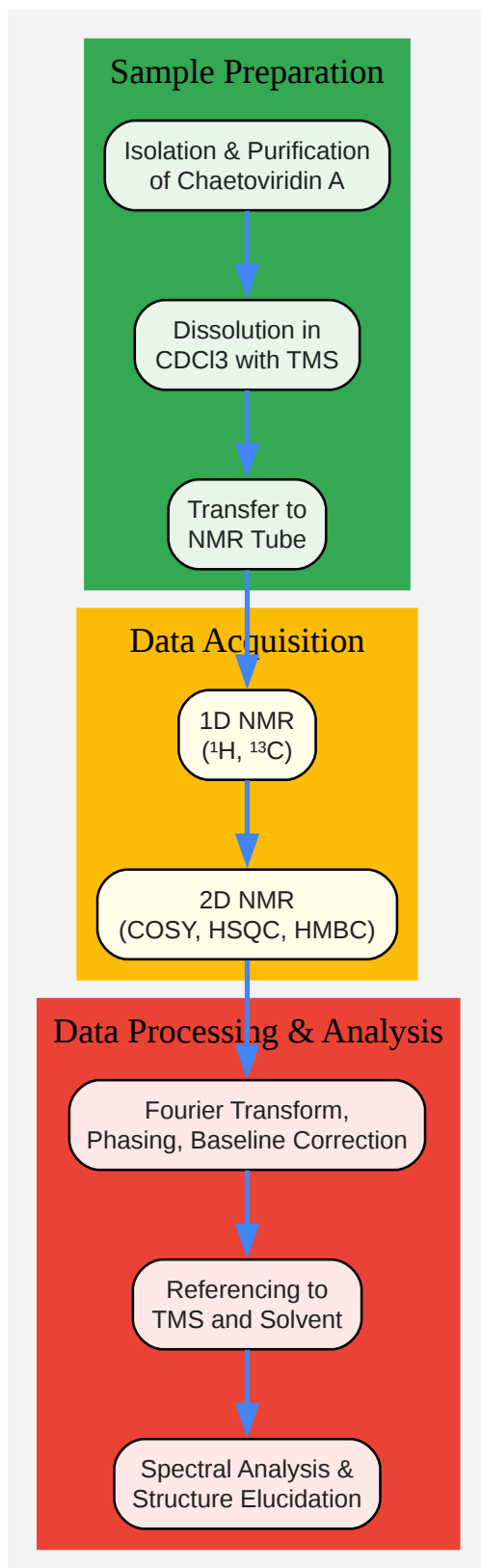
- Fourier Transformation: Apply Fourier transformation to the Free Induction Decay (FID) to obtain the frequency-domain spectrum.
- Phasing: Manually or automatically phase correct the spectra to ensure all peaks are in the absorptive mode.
- Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.
- Referencing: Reference the ^1H spectrum to the TMS signal at 0.00 ppm and the ^{13}C spectrum to the CDCl_3 solvent signal at 77.16 ppm.
- Peak Picking and Integration: Identify all significant peaks in the ^1H spectrum and integrate their areas to determine the relative number of protons.
- Analysis of 2D Spectra: Analyze the cross-peaks in the 2D spectra to establish connectivities and build the molecular structure.

Visualizations

Chemical Structure of Chaetoviridin A

Caption: Chemical structure of **Chaetoviridin A**.

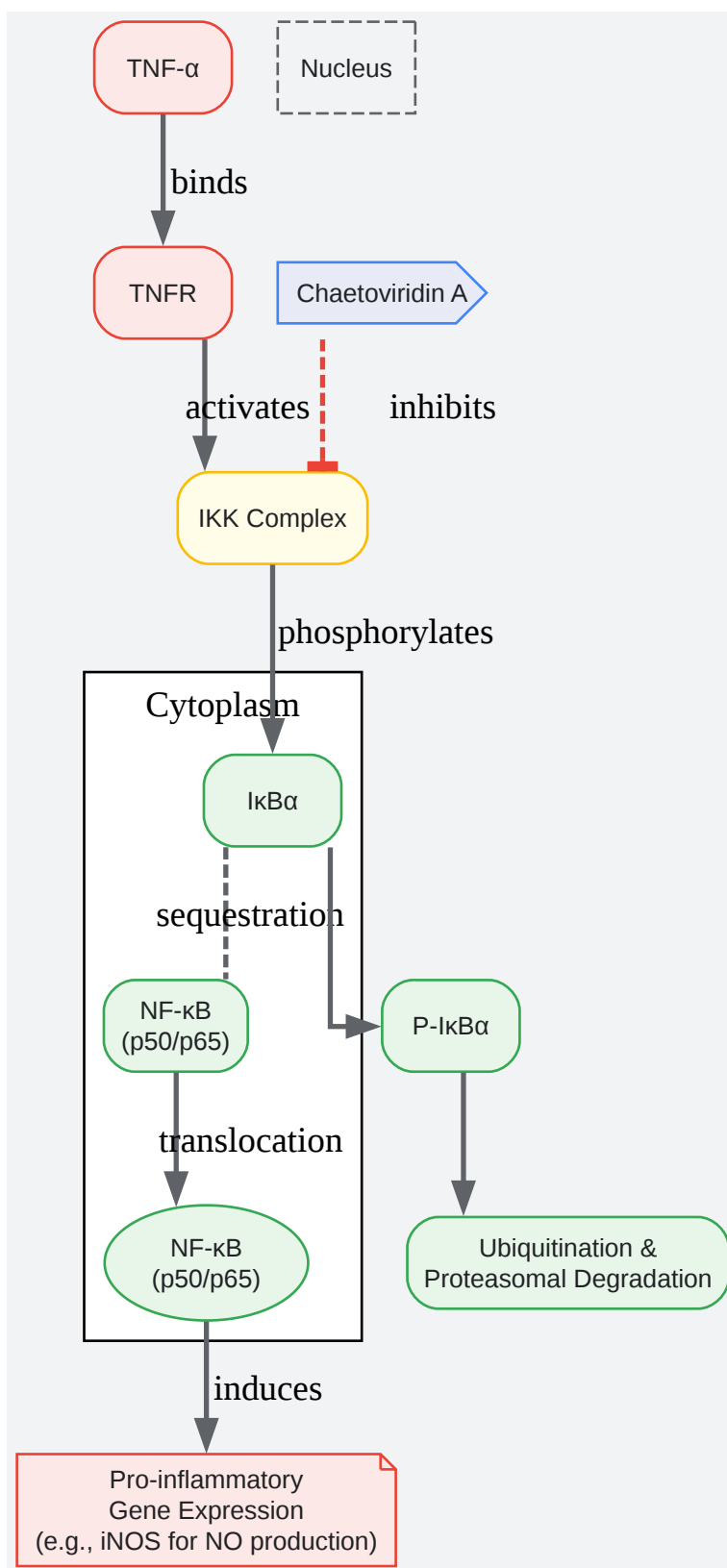
Experimental Workflow for NMR Analysis



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Caption: Experimental workflow for the NMR analysis of **Chaetoviridin A**.

Inhibitory Effect of **Chaetoviridin A** on the NF- κ B Signaling Pathway



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Caption: Proposed inhibitory mechanism of **Chaetoviridin A** on the TNF- α induced NF- κ B signaling pathway.

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References

- 1. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 2. scispace.com [scispace.com]
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